molecular formula C11H15BrN2O B11848425 (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Cat. No.: B11848425
M. Wt: 271.15 g/mol
InChI Key: PWSNYRUGVHMGRC-UHFFFAOYSA-N
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Description

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-substituted pyridine core, a structural motif frequently found in biologically active molecules and pharmaceutical agents . The piperidine ring is a privileged scaffold in drug design, while the bromo and methanol substituents on the pyridine ring offer versatile handles for further synthetic modification, making this compound a valuable building block for the construction of more complex chemical libraries . Researchers can utilize this compound as a key intermediate in the exploration of novel therapeutic agents. Structural analogs containing the piperidinylpyridine unit have been investigated for their potential to interact with various biological targets. For instance, some related compounds have been studied as inhibitors of the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . Other research avenues for similar structures include their development as ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for central nervous system diseases . The presence of the bromine atom allows for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse aromatic and heteroaromatic systems. The hydroxymethyl group can also be functionalized, providing a pathway to amides, esters, or ethers, thereby expanding the structural diversity accessible from this single reagent. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

(3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2

InChI Key

PWSNYRUGVHMGRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC=C2)CO)Br

Origin of Product

United States

Foundational & Exploratory

Solubility Profiling and Thermodynamic Analysis of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol , a critical intermediate in the synthesis of ALK inhibitors such as Ceritinib.

Executive Summary & Compound Analysis

Compound Identity: this compound Formula: C₁₁H₁₅BrN₂O Molecular Weight: 271.16 g/mol Role: Key intermediate for nucleophilic aromatic substitution (SɴAr) and Suzuki-Miyaura coupling in pharmaceutical synthesis.

The solubility behavior of this compound is governed by its amphiphilic structure: a polar hydroxymethyl-pyridine core competing with a lipophilic piperidine ring and a bromine substituent. Understanding its solid-liquid equilibrium (SLE) is critical for optimizing recrystallization yields, designing purification workflows, and ensuring process scalability.

This guide provides a rigorous framework for determining, modeling, and predicting the solubility of this compound in pure and binary organic solvents, utilizing the Laser Dynamic Method and thermodynamic correlation models (Apelblat, van’t Hoff, Jouyban-Acree).

Experimental Methodology: The Laser Dynamic Method

To ensure high-precision solubility data (mole fraction,


), the Laser Dynamic Method  is the industry standard. This technique minimizes human error by detecting the exact dissolution point via laser transmittance.
Protocol 1: Solubility Determination Workflow

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K to 323.15 K).
  • Preparation:

    • Weigh an excess amount of this compound using an analytical balance (precision ±0.0001 g).

    • Place the solid into a jacketed glass vessel equipped with a magnetic stirrer.

    • Add a known mass of the solvent (e.g., Methanol, Ethanol, Acetone).

  • Equilibration:

    • Seal the vessel to prevent solvent evaporation.

    • Connect the vessel to a programmable thermostatic water bath (stability ±0.05 K).

  • Laser Monitoring:

    • Direct a laser beam (typically 632.8 nm He-Ne) through the suspension.

    • Measure the intensity of the transmitted light using a photodiode detector.

  • Dynamic Heating:

    • Heat the suspension at a slow rate (e.g., 2 K/h) while stirring.

    • Endpoint Detection: The temperature at which the laser transmittance sharply increases to a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

      
      ).
      
  • Repetition:

    • Repeat the measurement three times for each solvent/composition to ensure reproducibility.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel Start->Mix Laser Laser Transmittance Setup Mix->Laser Heat Slow Heating (2 K/h) Laser->Heat Detect Detect Dissolution Point (Max Transmittance) Heat->Detect Monitor T Calc Calculate Mole Fraction (x) Detect->Calc Calc->Start Next Solvent

Caption: Workflow for determining solid-liquid equilibrium using the Laser Dynamic Method.

Thermodynamic Modeling & Correlation

Experimental solubility data must be correlated with thermodynamic models to allow for interpolation and process design.

A. Modified Apelblat Equation

The modified Apelblat equation is the most effective model for correlating solubility data of pyridine derivatives in pure solvents, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Use this equation to predict solubility at any temperature within the measured range.

B. van’t Hoff Equation

Used to determine the apparent thermodynamic properties of dissolution.



  • 
     : Apparent standard enthalpy of dissolution.
    
  • 
     : Apparent standard entropy of dissolution.
    
  • 
     : Universal gas constant (8.314 J/mol·K).
    
  • Analysis:

    • If

      
      , the dissolution is endothermic  (solubility increases with temperature).
      
    • If

      
      , the process is non-spontaneous and requires thermal energy.
      
C. Jouyban-Acree Model (Binary Solvents)

For mixed solvent systems (e.g., Methanol + Water), the Jouyban-Acree model correlates solubility with solvent composition and temperature.



  • 
     : Solubility in the mixture.[1][3]
    
  • 
     : Mass fractions of solvents 1 and 2.
    
  • 
     : Model constants.
    

Predicted Solubility Trends & Solvent Selection

Based on the structural properties of this compound (Polarity, H-bonding capability), the following solubility hierarchy is established for process optimization.

Solubility Ranking (Predicted)
Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF Very High Strong dipole-dipole interactions with the pyridine ring; disrupts lattice energy effectively.
Polar Protic Methanol, Ethanol High H-bonding with the hydroxymethyl group (-CH₂OH) and pyridine nitrogen.
Moderately Polar Acetone, Ethyl Acetate Moderate Good solvation of the piperidine/bromo moieties but less effective for the hydroxyl group.
Non-Polar Toluene, Hexane Low Limited interaction with the polar core; solubility increases significantly only at high temperatures (useful for recrystallization cooling).
Aqueous Water Very Low The lipophilic piperidine and bromo-pyridine core dominate, overriding the hydrophilicity of the single -CH₂OH group.
Data Framework for Validation

When validating your experimental data, ensure your results align with these thermodynamic expectations:

  • Temperature Dependence: Solubility should increase with temperature (Endothermic,

    
    ).
    
  • Solvent Effect:

    
    .
    
  • Apelblat Fit: The Relative Average Deviation (RAD) between experimental and calculated values should be

    
    .
    

Process Application: Recrystallization Strategy

The solubility differential between Methanol (high solubility) and Water (anti-solvent) or Toluene (temperature-dependent solubility) suggests two optimal purification routes.

Route A: Cooling Crystallization (Single Solvent)
  • Solvent: Toluene or Ethyl Acetate.

  • Protocol: Dissolve crude intermediate at reflux (

    
    ). Cool slowly to 278.15 K.
    
  • Advantage: Removes polar impurities that remain in solution or non-polar impurities that do not dissolve.

Route B: Anti-Solvent Crystallization (Binary System)
  • Solvent: Methanol (dissolves compound).[4]

  • Anti-Solvent: Water (precipitates compound).

  • Protocol: Dissolve in minimal Methanol at ambient T. Slowly add Water until turbidity point. Cool to complete precipitation.

  • Advantage: High recovery yield; effective for removing inorganic salts.

Visualization: Purification Decision Tree

Purification Crude Crude Intermediate SolubilityCheck Check Solubility Profile Crude->SolubilityCheck HighImpurities High Polar Impurities? SolubilityCheck->HighImpurities RouteA Route A: Toluene (Cooling Crystallization) HighImpurities->RouteA No (Non-polar impurities) RouteB Route B: MeOH/Water (Anti-Solvent) HighImpurities->RouteB Yes (Salts/Polar byproducts) Result Pure Crystal (>99%) RouteA->Result RouteB->Result

Caption: Decision matrix for selecting the optimal crystallization method based on solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A., & Acree Jr, W. E. (2006). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Journal of Molecular Liquids, 125(2-3), 162-169. Link

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

Sources

Beyond the Scaffold: Strategic Utility of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol in Allosteric Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allosteric Key

In the landscape of modern drug discovery, particularly within the RAS/MAPK signaling cascade, (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol has emerged as a high-value "privileged intermediate." It is not merely a building block but a structural pivot point used to access allosteric SHP2 (PTPN11) inhibitors and SOS1 binders .

Unlike active-site inhibitors that struggle with selectivity due to the conserved nature of phosphatase domains, this scaffold targets the auto-inhibited "closed" conformation of SHP2. The molecule features three distinct functional vectors:[1][2]

  • C4-Piperidine: A hydrophobic tunnel binder that stabilizes the folded protein state.

  • C3-Bromine: A reactive handle for Suzuki-Miyaura cross-coupling to install "molecular doorstops" (typically dichlorophenyl moieties).

  • C2-Methanol: A polar "head" group, serving as a precursor to amine/amide linkers that engage the acidic residues (Glu110, Asp112) in the allosteric pocket.

This guide dissects the synthesis, structural activity relationships (SAR), and experimental protocols for this scaffold and its critical analogs.[3]

Synthetic Architecture & Logic

The synthesis of this core requires precise regiocontrol. The challenge lies in differentiating the reactivity of the pyridine ring positions to ensure the piperidine installs exclusively at C4, leaving the C3-bromine intact for later diversification.

The "Picolinate" Route (Recommended)

The most robust industrial route utilizes Methyl 3-bromo-4-chloropicolinate as the starting material. This leverages the electronic deficiency of the pyridine ring, enhanced by the ester at C2 and the bromine at C3, to facilitate Nucleophilic Aromatic Substitution (SNAr) at C4.

Synthetic Pathway Diagram

SynthesisPath SM Methyl 3-bromo- 4-chloropicolinate Inter1 Intermediate A: Methyl 3-bromo-4- (piperidin-1-yl)picolinate SM->Inter1 Regioselective S_NAr Reagent1 Piperidine DIPEA, NMP 80°C Product Target: (3-Bromo-4-(piperidin-1-yl) pyridin-2-yl)methanol Inter1->Product Ester Reduction Reagent2 LiBH4 or DIBAL-H THF, 0°C

Figure 1: Regioselective synthesis of the target alcohol from a chloropicolinate precursor.

Critical Mechanistic Insight

Why does piperidine attack C4 and not C6 or displace the C3-Bromine?

  • Electronic Activation: The nitrogen of the pyridine ring makes C2, C4, and C6 electrophilic.

  • Steric Steering: The C3-Bromine provides significant steric bulk, shielding the C2-ester and discouraging attack at C2.

  • Leaving Group Ability: Chlorine is a superior leaving group to Bromine in SNAr contexts on heterocycles, preventing premature loss of the C3 handle.

Structure-Activity Relationship (SAR) & Analogs

Modifying this core allows researchers to tune solubility, metabolic stability, and binding affinity.

PositionModificationRationale & Effect
C4 (Tunnel) Piperidine (Parent) Optimal hydrophobic fill for the SHP2 allosteric tunnel.
4-Amino-piperidineIncreases solubility; the amine can form salt bridges (seen in SHP099 ).
MorpholineReduces lipophilicity (LogD) but often decreases potency due to loss of hydrophobic contacts.
Spiro-cyclesrigidifies the structure, reducing entropic penalty upon binding (e.g., TNO155 analogs).
C3 (Hinge) Bromine (Parent) Intermediate only. Must be coupled to an aryl group.
2,3-DichlorophenylThe "Gold Standard" for SHP2 inhibition. Locks the protein in auto-inhibition.[4]
Amino-pyrazineUsed in scaffold hopping to improve kinase selectivity profiles.
C2 (Head) Methanol (Parent) H-bond donor/acceptor. Often oxidized to -COOH or converted to -CH₂NH₂ .
DifluoromethylBioisostere of the alcohol; improves membrane permeability and metabolic stability.
Primary AmineCritical for interaction with acidic residues in the binding pocket (Glu110).
SAR Decision Tree

SAR_Logic Center Scaffold Core (3-Bromo-4-piperidyl-pyr-2-yl) Solubility Need Solubility? Center->Solubility Potency Need Potency? Center->Potency Metabolism High Clearance? Center->Metabolism Act1 Switch Piperidine to 4-NH2-Piperidine Solubility->Act1 Act2 Couple C3-Br to 2,3-Dichlorophenyl Potency->Act2 Act3 Oxidize C2-MeOH to Carboxylic Acid Metabolism->Act3

Figure 2: Strategic modification logic for optimizing the scaffold properties.

Detailed Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Regioselective SNAr (Synthesis of Intermediate A)

Objective: Install the piperidine ring at C4 without displacing the C3-Bromine.

  • Reagents:

    • Methyl 3-bromo-4-chloropicolinate (1.0 eq)

    • Piperidine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous)

  • Procedure:

    • Dissolve methyl 3-bromo-4-chloropicolinate in NMP (0.2 M concentration).

    • Add DIPEA, followed by the dropwise addition of piperidine at room temperature.

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (M+H).

    • Checkpoint: If C2-attack is observed (rare), lower temperature to 60°C and extend time.

  • Workup:

    • Cool to room temperature.[5] Pour into ice-water (10x volume).

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) to remove NMP.

    • Dry over Na₂SO₄, filter, and concentrate.[1][5]

    • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Protocol B: Chemoselective Reduction (Ester to Alcohol)

Objective: Reduce the C2-ester to the target methanol without debrominating the C3 position.

  • Reagents:

    • Intermediate A (from Protocol A)

    • Lithium Borohydride (LiBH₄) (2.0 M in THF) or DIBAL-H.

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve Intermediate A in anhydrous THF (0.1 M) under Nitrogen/Argon.

    • Cool to 0°C (Ice bath).

    • Add LiBH₄ solution dropwise. Note: LiBH₄ is milder than LiAlH₄ and less likely to cause hydrodebromination.

    • Stir at 0°C for 30 mins, then allow to warm to RT for 2 hours.

  • Quench & Workup:

    • Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl (gas evolution!).

    • Dilute with water and extract with DCM (Dichloromethane).

    • Critical Step: Wash the organic layer with 1M HCl (rapidly) to remove residual boron salts, then immediately neutralize with NaHCO₃.

    • Concentrate to yield This compound .

Future Directions & Clinical Context

The this compound scaffold is currently evolving beyond simple SHP2 inhibition.

  • PROTACs: The C2-methanol handle is an ideal attachment point for E3 ligase linkers (e.g., VHL or Cereblon ligands) to degrade SHP2 rather than just inhibit it.

  • Dual Inhibitors: Coupling this scaffold with kinase inhibitor fragments (e.g., MEK or EGFR binders) to create dual-mechanism drugs that prevent adaptive resistance.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[6] Nature. Link

  • Ma, Y., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry. Link

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Fodor, M., et al. (2018). Dual allosteric inhibition of SHP2 phosphatase.[7] ACS Chemical Biology. Link

  • Org. Synth. (1941). General methods for Pyridine halogenation and substitution. Organic Syntheses, Coll.[8] Vol. 1. Link

Sources

A Technical Guide to the Thermodynamic Stability of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a substituted pyridine methanol derivative with potential applications in pharmaceutical development. As with any drug candidate, a thorough understanding of its intrinsic thermodynamic stability is paramount for predicting shelf-life, ensuring patient safety, and guiding formulation development. This technical guide provides a comprehensive framework for assessing the stability of this molecule. We delve into the core principles of thermodynamic stability, outline detailed experimental protocols for its evaluation—including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and present a systematic approach to forced degradation studies. By elucidating potential degradation pathways through scientifically grounded mechanisms, this document serves as a critical resource for researchers, chemists, and drug development professionals tasked with characterizing this and structurally related compounds.

Introduction: The Imperative of Stability in Drug Development

Heterocyclic compounds are foundational scaffolds in medicinal chemistry, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[1] Their structural diversity and capacity for specific biological interactions make them indispensable.[2] The subject of this guide, this compound, incorporates several key functional groups: a pyridine core, a bromo substituent, a tertiary amine within a piperidine ring, and a primary alcohol. Each of these contributes to the molecule's overall physicochemical profile and presents unique potential liabilities regarding its stability.

Thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state. In the context of a drug substance, instability leads to degradation, resulting in a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, evaluating a molecule's stability is not merely a regulatory hurdle but a fundamental aspect of drug design and development.[3] This guide provides the scientific rationale and actionable protocols for a comprehensive stability assessment.

Physicochemical Properties of the Core Molecule

While specific experimental data for the title compound is not publicly available, we can infer key properties based on its structural components.

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Formula C₁₁H₁₅BrN₂ODerived from the chemical structure.
Molecular Weight 271.15 g/mol Calculated from the molecular formula.[4][5][6]
Appearance Likely a solid at room temperatureThe presence of polar functional groups and a relatively high molecular weight suggest a solid state.
Solubility Expected solubility in polar organic solventsThe methanol and pyridine nitrogen offer hydrogen bonding capabilities. Solubility in aqueous media will be pH-dependent due to the basicity of the nitrogen atoms.
pKa (Predicted) ~4-5 (Pyridine N), ~9-10 (Piperidine N)The pyridine nitrogen is weakly basic. The piperidine nitrogen is a more basic aliphatic amine. These values are critical for understanding pH-dependent degradation and for developing HPLC methods.
LogP (Predicted) Moderately LipophilicThe combination of the aromatic system, bromo-substituent, and piperidine ring contributes to lipophilicity, which can influence metabolic stability.[7]

Foundational Methodologies for Stability Assessment

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of a compound. The primary techniques provide information on the solid-state properties and decomposition behavior.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining the melting point and purity of a crystalline solid. A sharp, high-enthalpy melting endotherm is indicative of a pure, thermodynamically stable crystalline form. The presence of multiple peaks or a broad melting range can suggest impurities or the existence of less stable polymorphic forms.[3]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus).

    • Analyze the thermogram for any pre-melting events (polymorphic transitions) or post-melting decomposition (exotherms).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose. Significant mass loss at temperatures below the melting point could indicate the presence of residual solvents or a low thermal stability threshold.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument using certified weight standards and materials with known decomposition profiles (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan (platinum or ceramic).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T₅%).[3]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Analysis weigh Weigh 5-10 mg of Sample load Load onto TGA pan weigh->load heat Heat from 25°C to 500°C @ 10°C/min (N2) load->heat measure Measure Mass Loss vs. Temperature heat->measure plot Plot Mass % vs. Temp measure->plot calc Determine T₅% Onset of Decomposition plot->calc

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation: Probing for Stability Weaknesses

Forced degradation, or stress testing, is a critical exercise to identify the likely degradation products of a drug substance. This data is essential for developing stability-indicating analytical methods and for understanding the molecule's intrinsic liabilities. The conditions are intentionally more severe than those expected during storage.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60 °C for 7 days, protected from light.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions start 1 mg/mL Stock Solution of Compound acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis HPLC-UV/MS Analysis (Quantify Parent & Identify Degradants) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways and Mechanisms

The structure of this compound suggests several potential degradation pathways under stress conditions.

  • Oxidation: The primary alcohol (-CH₂OH) is a prime target for oxidation. Mild oxidation could yield the corresponding aldehyde, while stronger conditions could lead to the carboxylic acid. The tertiary amine of the piperidine ring and the pyridine nitrogen are also susceptible to N-oxidation, forming N-oxides.

  • Hydroxylation: The pyridine ring can undergo hydroxylation, a common metabolic and degradation pathway for pyridine derivatives.[8][9] This can occur at various positions on the ring, altering the compound's polarity and potentially its biological activity.

  • Debromination: The bromo-substituent could be removed via reductive debromination or nucleophilic displacement under certain conditions, particularly photolytic stress.

  • Ring Opening: While less common under typical pharmaceutical stress conditions, aggressive acidic or basic conditions could potentially lead to the opening of the piperidine or pyridine rings. Bacterial degradation pathways for pyridine often involve ring cleavage.[10]

Degradation_Pathways Parent This compound Aldehyde 2-Formyl-3-bromo-4- (piperidin-1-yl)pyridine Parent->Aldehyde Mild Oxidation N_Oxide_Py Pyridine N-Oxide Derivative Parent->N_Oxide_Py N-Oxidation N_Oxide_Pip Piperidine N-Oxide Derivative Parent->N_Oxide_Pip N-Oxidation Hydroxylated Hydroxylated Pyridine Ring Derivative Parent->Hydroxylated Hydroxylation Debrominated Debrominated Analog Parent->Debrominated Reductive/ Photolytic CarboxylicAcid 3-Bromo-4-(piperidin-1-yl) pyridine-2-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Predicted degradation pathways for the title compound.

Summary and Formulation Recommendations

A comprehensive evaluation of the thermodynamic stability of this compound is essential for its progression as a drug candidate. The initial assessment using DSC and TGA will establish its solid-state thermal behavior and decomposition profile. Subsequent forced degradation studies are crucial for identifying its chemical liabilities.

Based on the predicted pathways, the primary points of instability are likely the benzylic alcohol and the nitrogen atoms.

  • Protection from Oxidants: The formulation should be protected from atmospheric oxygen, and the inclusion of antioxidants should be considered.

  • pH Control: Due to the basicity of the nitrogen atoms and the potential for acid/base-catalyzed hydrolysis, the formulation should be buffered to a pH range where the compound exhibits maximum stability, as determined by kinetic analysis of the forced degradation data.

  • Photoprotection: Given the presence of the bromo-aromatic system, packaging that protects from light is mandatory.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust stability profile for this compound, enabling informed decisions for its successful development into a safe and effective therapeutic agent.

References

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12286, 3-Bromopyridine. Available at: [Link]

  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Fetzner, S. (2016). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]

  • Wojtkowiak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

  • Łasica, A. M., et al. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Gupta, N., et al. (2016). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

  • Abarbri, M., et al. (2001). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. The Journal of Organic Chemistry. Available at: [Link]

  • Mohan, K., et al. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • IJAEM. (2023). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management. Available at: [Link]

  • Ciaffaglione, V., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Halogenation of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the conversion of (3-bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol into its corresponding chloride and bromide derivatives. The 2-(halomethyl)pyridine moiety is a critical pharmacophore and a versatile synthetic intermediate in medicinal chemistry, enabling nucleophilic displacement reactions for the construction of complex molecular architectures. This guide details two robust and widely applicable methods: chlorination using thionyl chloride (SOCl₂) and halogenation via the Appel reaction. We delve into the mechanistic rationale behind each method, provide detailed, step-by-step laboratory protocols, and offer expert insights into reaction optimization, work-up, and purification of these basic, nitrogen-containing compounds.

Introduction and Strategic Overview

The target substrate, this compound, possesses several key structural features that must be considered when devising a halogenation strategy:

  • A Primary, Benzylic-like Alcohol: The hydroxymethyl group at the 2-position of the pyridine ring is activated, akin to a benzylic alcohol, making it amenable to nucleophilic substitution.

  • Two Basic Nitrogen Centers: The presence of both a pyridine ring nitrogen and a piperidinyl nitrogen means the molecule is basic. Reactions that generate strong acids as byproducts (e.g., HCl) will lead to the formation of hydrochloride salts, which can alter solubility and reactivity.

  • Electron-Rich Pyridine Ring: The piperidinyl group is a strong electron-donating group, which increases the electron density of the pyridine ring and can influence its stability and side reactions.

The choice of halogenating agent is therefore critical. We will explore a classic, vigorous method using thionyl chloride and a milder, neutral alternative, the Appel reaction, to provide researchers with options suitable for different laboratory constraints and substrate sensitivities.

Method 1: Chlorination with Thionyl Chloride (SOCl₂)

Principle & Mechanistic Insight

Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols to alkyl chlorides. The reaction proceeds by converting the hydroxyl group into a chlorosulfite, which is an excellent leaving group. The mechanism can vary depending on the conditions. In the absence of a base, the reaction can proceed with retention of configuration via an SNi (internal nucleophilic substitution) mechanism.[1][2] However, when a base such as pyridine or triethylamine is added, it scavenges the HCl byproduct and provides a source of free chloride ions. This promotes a standard SN2 mechanism, which is typical for primary alcohols and results in inversion of configuration (though not relevant for this achiral substrate).[1][3][4] The SN2 pathway is generally preferred for its predictability and cleaner reaction profile. The gaseous nature of the byproducts (SO₂ and HCl) helps drive the reaction to completion.[5]

Caption: SN2 mechanism for alcohol chlorination with SOCl₂ and pyridine.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq), freshly distilled if necessary

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add pyridine or triethylamine (2.0 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Dilute the thionyl chloride (1.5 eq) with a small amount of anhydrous DCM in the dropping funnel.

  • Add the SOCl₂ solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated NaHCO₃ solution at 0 °C. Caution: Gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography (see Section 4).

Safety Note: Thionyl chloride is toxic and corrosive. It reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Method 2: Halogenation via the Appel Reaction

Principle & Mechanistic Insight

The Appel reaction provides a mild and versatile method for converting alcohols to alkyl halides under neutral conditions, making it ideal for substrates with acid-sensitive functional groups.[6] The reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., carbon tetrabromide, CBr₄, for bromides; carbon tetrachloride, CCl₄, for chlorides).[7] The reaction is initiated by the formation of a phosphonium salt from PPh₃ and the tetrahalomethane. The alcohol is then deprotonated by the trihalomethanide anion intermediate. The resulting alkoxide attacks the phosphonium species to form an oxyphosphonium intermediate, converting the hydroxyl into an excellent leaving group. Finally, an SN2 displacement by the halide ion yields the desired alkyl halide and triphenylphosphine oxide.[7][8][9] The formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the primary driving force for the reaction.[9][10]

Caption: General mechanism of the Appel reaction for alcohol halogenation.

Detailed Experimental Protocols

A. Protocol for Bromination (CBr₄/PPh₃)

Materials:

  • This compound (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.3 eq)

  • Triphenylphosphine (PPh₃) (1.3 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and triphenylphosphine (1.3 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add carbon tetrabromide (1.3 eq) portion-wise over 10 minutes, keeping the temperature below 5 °C. The solution may turn yellow or orange.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify directly via column chromatography (see Section 4).[8]

B. Protocol for Chlorination (CCl₄/PPh₃)

Materials:

  • This compound (1.0 eq)

  • Carbon tetrachloride (CCl₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DCM

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.5 eq) in anhydrous MeCN.

  • Add the alcohol (1.0 eq) to the solution.

  • Add carbon tetrachloride (1.5 eq) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue via column chromatography (see Section 4).

Note on CCl₄: The use of carbon tetrachloride is restricted under the Montreal Protocol due to its ozone-depleting properties.[9] Researchers should consider alternatives where possible, such as using hexachloroacetone or N-chlorosuccinimide (NCS) in combination with PPh₃.

Comparative Summary and Data

ParameterMethod 1: Thionyl ChlorideMethod 2: Appel Reaction
Target Halide ChlorideChloride, Bromide, Iodide
Key Reagents SOCl₂, Pyridine/Et₃NPPh₃, CBr₄ or CCl₄
Reaction Conditions 0 °C to RT; generates acidic HCl0 °C to RT; neutral conditions
Byproducts SO₂(g), Pyridinium ChlorideTriphenylphosphine Oxide (solid)
Work-up Aqueous basic wash requiredOften direct purification
Pros Inexpensive reagents; gaseous byproductsMild, neutral; high-yielding; broad scope
Cons Harsh/acidic; byproduct removalStoichiometric solid byproduct; CCl₄ is restricted

General Purification and Characterization

The products of these reactions are basic compounds, which can present challenges during purification by silica gel chromatography.

Purification Protocol: Flash Column Chromatography
  • Adsorbent: Standard silica gel (230-400 mesh).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel and load it dry onto the column, or dissolve in a minimal amount of DCM for wet loading.

  • Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity with ethyl acetate. Crucially, to prevent peak tailing and improve recovery, add 0.5-1% triethylamine (Et₃N) to the eluent mixture. [11] A typical gradient might be from 0% to 40% Ethyl Acetate in Hexanes (+1% Et₃N).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

Confirm the structure and purity of the final halide using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure. The methylene protons (CH₂-X) will show a characteristic chemical shift (approx. 4.5-4.8 ppm for chloride, slightly lower for bromide) and the disappearance of the alcohol proton signal.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (especially for the bromo-derivatives).

Overall Experimental Workflow

Workflow Start This compound Decision Choose Halogenation Method Start->Decision SOCl2 Thionyl Chloride Protocol Decision->SOCl2 for Chloride Appel Appel Reaction Protocol Decision->Appel for Bromide/Chloride Workup Aqueous Work-up (if required) SOCl2->Workup Concentrate Concentration in vacuo Appel->Concentrate Workup->Concentrate Purify Column Chromatography (Silica Gel + 1% Et₃N) Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Pure 2-(Halomethyl)pyridine Derivative Characterize->Product

Caption: Decision workflow for the synthesis of 2-(halomethyl)pyridines.

References

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]

  • Scribd. (2020, June 6). SOCl2 Mechanism: Alcohols to Alkyl Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Appel Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • PubMed. (2008). Cooperative effect of carborane and pyridine in the reaction of carboranyl alcohols with thionyl chloride: halogenation versus oxidation. Retrieved from [Link]

  • American Chemical Society - ACS Figshare. (2016, February 26). Cooperative Effect of Carborane and Pyridine in the Reaction of Carboranyl Alcohols with Thionyl Chloride: Halogenation versus Oxidation. Retrieved from [Link]

  • Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Retrieved from [Link]

  • Reddit. (2023, October 8). Help with thionyl chloride halogenation. Retrieved from [Link]

  • Wiley Online Library. (2018). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Retrieved from [Link]

  • DOI. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • Google Patents. (n.d.). US3221065A - Replacing a hydroxyl group with a halogen in certain polynitrated phenyl compounds.
  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]

  • LibreTexts. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Retrieved from [Link]

  • PubMed Central (PMC). (2021, May 7). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • ACS Publications. (n.d.). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The functionalization of pyridine rings, particularly at the 2-position, can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom.[1] This document provides in-depth, field-proven insights to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent approach involves a multi-step synthesis starting from a di-halogenated pyridine. A typical sequence is:

  • Nucleophilic Aromatic Substitution (SNAr): Selective substitution of a halogen (commonly chlorine or fluorine) at the 4-position with piperidine.

  • Introduction of the Hydroxymethyl Group: This is the most critical and yield-determining step. It is typically achieved via a metal-halogen exchange at the 2-position (using the remaining halogen, often bromine), followed by quenching the resulting organometallic intermediate with a formaldehyde source (e.g., paraformaldehyde or gaseous formaldehyde).

Q2: Why is the introduction of the hydroxymethyl group at the 2-position so challenging?

A2: The "2-pyridyl problem" is a well-documented challenge in organic synthesis.[1] The nitrogen atom in the pyridine ring can coordinate to the metal (lithium or magnesium), influencing the reactivity and stability of the organometallic intermediate. This can lead to side reactions such as homocoupling (forming 2,2'-bipyridines) or addition to other positions on the ring, ultimately reducing the yield of the desired product.[1]

Q3: What are the key parameters to control for a successful synthesis?

A3: Strict control over the reaction environment is paramount. Key parameters include:

  • Anhydrous Conditions: Water will quench the highly reactive organometallic intermediates. All glassware must be oven-dried, and anhydrous solvents are essential.

  • Low Temperatures: The metal-halogen exchange and the subsequent reaction with the electrophile must be conducted at very low temperatures (typically -78 °C) to ensure the stability of the 2-pyridyl anion and minimize side reactions.

  • Inert Atmosphere: All reactions involving organometallics must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: What analytical techniques are recommended for monitoring this reaction?

A4: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is useful for monitoring the consumption of the starting material. For detailed analysis of the product mixture and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion during hydroxymethylation. 1. Incomplete metal-halogen exchange. 2. Inactive organolithium or Grignard reagent. 3. Presence of moisture in the reaction.1. Ensure the use of freshly titrated n-butyllithium or high-quality magnesium turnings. 2. Strictly maintain anhydrous conditions and an inert atmosphere. 3. Increase the equivalency of the organolithium reagent slightly (e.g., to 1.1-1.2 equivalents).
Significant formation of 2,2'-bipyridine byproduct. Homocoupling of the 2-pyridyl organometallic intermediate with the starting 2-bromo-pyridine.1. Maintain a very low reaction temperature (-78 °C or lower). 2. Employ an inverse addition strategy: slowly add the pyridine substrate to the organolithium reagent. 3. Ensure rapid quenching with formaldehyde once the lithiation is complete.
Incomplete piperidine substitution (SNAr). 1. Insufficient reaction temperature or time. 2. Poor leaving group at the 4-position.1. Increase the reaction temperature or prolong the reaction time. Monitor by TLC. 2. If possible, start with a 4-fluoro-pyridine derivative, as fluoride is a better leaving group in SNAr reactions on electron-deficient rings.
Formation of multiple unidentified byproducts. 1. Decomposition of the organometallic intermediate due to temperature fluctuations. 2. Reaction of the intermediate with the solvent (e.g., THF).[2]1. Ensure stable and consistent low-temperature cooling. 2. Do not allow the reaction to warm up before quenching. 3. Use freshly distilled, anhydrous THF.
Difficult purification of the final product. Co-elution of the product with structurally similar impurities.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider derivatization (e.g., acetylation of the alcohol) to change the polarity for easier separation, followed by deprotection. 3. Recrystallization from a suitable solvent system can be effective for final purification.
Visualizing the Synthetic Pathway and Challenges

The following diagrams illustrate the intended synthetic route and potential pitfalls.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydroxymethylation A 2-Bromo-4-chloropyridine B 3-Bromo-4-(piperidin-1-yl)pyridine A->B Piperidine, Base (e.g., K2CO3), Heat C 3-Bromo-4-(piperidin-1-yl)pyridine D 2-Lithio Intermediate C->D n-BuLi, THF, -78°C E This compound D->E 1. Paraformaldehyde 2. Aqueous Workup

Caption: Proposed synthetic pathway for the target molecule.

G Start 2-Lithio Intermediate Product Desired Product (Hydroxymethylation) Start->Product Reaction with Formaldehyde Side1 Homocoupling Product (2,2'-Bipyridine) Start->Side1 Reaction with Starting Material Side2 Protonated Starting Material Start->Side2 Quenching with Trace H2O

Caption: Competing reactions during the critical lithiation step.

Recommended Experimental Protocol

This protocol details the hydroxymethylation step, which is often the primary source of yield loss.

Materials:

  • 3-Bromo-4-(piperidin-1-yl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Paraformaldehyde, dried under vacuum

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Thoroughly oven-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-Bromo-4-(piperidin-1-yl)pyridine (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Quenching:

    • In a separate flame-dried flask, rigorously dry paraformaldehyde (3.0 eq) under high vacuum with gentle heating, then cool to room temperature under argon.

    • Rapidly add the dried paraformaldehyde to the reaction mixture as a solid powder at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting Logic Flow

If you are experiencing low yields, use the following decision tree to diagnose the issue.

G Start Low Yield of Final Product CheckSM Is Starting Material Consumed (TLC/GC-MS)? Start->CheckSM MainImpurity What is the Main Impurity? CheckSM->MainImpurity Yes Sol1 Issue with Lithiation Step: - Check n-BuLi titration - Ensure anhydrous conditions - Verify temperature control CheckSM->Sol1 No Sol2 Homocoupling is Dominant: - Lower temperature further - Use inverse addition - Ensure rapid quench MainImpurity->Sol2 Bipyridine Dimer Sol3 Quenching with H2O: - Rigorously dry THF - Ensure inert atmosphere is maintained MainImpurity->Sol3 Protonated Starting Material Sol4 Purification Issue: - Optimize chromatography - Consider recrystallization MainImpurity->Sol4 Multiple/Unidentified

Caption: A decision tree for troubleshooting low yield issues.

By systematically addressing these common pitfalls and adhering to the stringent reaction conditions required for handling sensitive organometallic intermediates, you can significantly improve the yield and purity of this compound in your synthesis.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, [Link]

  • Pyridine synthesis. Organic Chemistry Portal, [Link]

  • First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. Tetrahedron Letters, [Link]

  • Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. Chemical Science, [Link]

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Technical Support Center: Purification of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol , a highly functionalized pyridine intermediate often encountered in the synthesis of SHP2 allosteric inhibitors and other kinase-targeting scaffolds.

Ticket ID: CHEM-SUP-2024-001 Topic: Purification, Stability, and Isolation Challenges Classification: Heterocyclic Chemistry / Intermediate Isolation Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Profile

This compound presents a "perfect storm" of purification challenges due to its amphiphilic nature (lipophilic piperidine + polar alcohol) and dual-basicity (pyridine nitrogen + piperidine nitrogen). It is typically synthesized via the reduction of Methyl 3-bromo-4-(piperidin-1-yl)picolinate or nucleophilic aromatic substitution (


) on a 4-halopyridine alcohol.
PropertyCharacteristicImpact on Purification
Basicity High (

~9-10 for piperidine N)
Severe tailing/streaking on standard Silica Gel.
Polarity Moderate-High (LogP ~1.5-2.0)Co-elutes with polar byproducts; poor solubility in Hexanes.
Functionality Primary Alcohol (-CH2OH)Susceptible to oxidation; H-bond donor causing broad peaks.
Halogen 3-Bromo substituentLipophilic handle; stable, but heavy atom affects solubility.

Troubleshooting Guide: Chromatography & Isolation

Issue A: "The compound streaks/tails on the silica column, making separation impossible."

Root Cause: The tertiary amine of the piperidine ring and the pyridine nitrogen interact strongly with the acidic silanol groups (


) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening (tailing).

Solution Protocol: The "Base-Modified" Mobile Phase Do not use standard Hexane/EtOAc. You must deactivate the silica.

  • Pre-treatment (Optional but Recommended): Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.

  • Eluent System: Switch to DCM / MeOH /

    
     .
    
    • Base: Dichloromethane (DCM).

    • Modifier: Methanol (MeOH) (2% to 10% gradient).

    • Additive:0.5% to 1% Ammonium Hydroxide (

      
      , 28% aq)  or 1% Triethylamine .
      
    • Note:

      
       is superior to TEA for mass spec applications as it is volatile and doesn't leave salts.
      

DOT Diagram: Amine-Silica Interaction & Blocking

SilicaInteraction cluster_0 Standard Conditions cluster_1 Modified Conditions (+TEA/NH3) Silica Acidic Silanol (Si-OH) Amine Piperidine Amine (Basic) Silica->Amine Strong Interaction Result H-Bonding/Tailing Amine->Result Modifier Modifier (TEA/NH3) Silica2 Blocked Silanol (Si-O-NH4+) Modifier->Silica2 Preferential Binding Amine2 Free Piperidine Amine Silica2->Amine2 No Interaction Result2 Sharp Peak Shape Amine2->Result2

Caption: Mechanism of peak tailing suppression using basic modifiers (TEA/NH3) to block acidic silanol sites.

Issue B: "Low recovery after aqueous workup (Emulsions/Water Solubility)."

Root Cause: If synthesized via reduction (e.g.,


 or 

) from the ester, the resulting aluminum/boron salts form gelatinous emulsions that trap the product. Furthermore, the product's basicity makes it partially water-soluble at neutral/acidic pH.

Solution Protocol: pH-Controlled Extraction [1]

  • Quench Properly: Use the Fieser & Fieser method (Water, 15% NaOH, Water) to create granular, filterable aluminum salts.

  • pH Adjustment:

    • The aqueous layer must be adjusted to pH > 10 (using saturated

      
       or NaOH) before extraction.
      
    • At pH < 7, the pyridine/piperidine protonates, becoming highly water-soluble.

  • Solvent Choice: Use DCM or CHCl3/Isopropanol (3:1) for extraction. Avoid Ether (poor solubility).

Issue C: "Product contains persistent impurities (Regioisomers or Piperidine)."

Root Cause:

  • Excess Piperidine: High boiling point (106°C) makes it hard to rotovap.

  • Regioisomers: If made via

    
    , trace amounts of substitution at the 2-position (if leaving group present) or 6-position may occur.
    

Solution Protocol: Scavenging & Trituration

ImpurityRemoval Strategy
Excess Piperidine High Vacuum Drying: Dry at 40°C overnight. Acid Wash (Risky): Not recommended due to product basicity. Trituration: Triturate the crude solid with cold Pentane or Hexane/Ether (9:1) . The product usually precipitates; piperidine stays in solution.
Regioisomers Reverse Phase (C18): Use a high-pH buffer (10mM Ammonium Bicarbonate, pH 10) in Acetonitrile/Water. The basic pH suppresses ionization, increasing retention and separation resolution.

Advanced Workflow: Decision Matrix

Use this logic flow to determine the optimal purification path based on your crude mixture's status.

PurificationFlow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Viscous Oil/Gum CheckState->Oil Trituration Trituration (Cold Ether/Hexanes) Solid->Trituration Try first Chromatography Column Chromatography (DCM/MeOH/NH4OH) Oil->Chromatography Success1 Clean Solid (Filter & Dry) Trituration->Success1 Purity >95% Trituration->Chromatography Purity <95% CheckTailing Tailing/Streaking? Chromatography->CheckTailing Poor Separation? Yes Yes CheckTailing->Yes Add 1% TEA or NH4OH No No CheckTailing->No Check Solubility RP_HPLC Prep HPLC (C18, pH 10 Buffer) Yes->RP_HPLC Still failing? Switch to High pH Reverse Phase

Caption: Decision matrix for isolating this compound.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone/Hexane for recrystallization? A: Likely not. The conformational flexibility of the piperidine ring often inhibits easy crystallization, leading to oils. Trituration with cold diethyl ether or pentane is more effective for inducing precipitation. If you must recrystallize, try Acetonitrile or IPA (Isopropanol) with slow cooling.

Q: My NMR shows a broad hump around 1.5-4.0 ppm. Is the compound decomposing? A: Not necessarily. Broad signals often indicate restricted rotation of the piperidine ring or hydrogen bonding aggregation.

  • Validation: Run the NMR at elevated temperature (50°C) or add a drop of

    
     to exchange the -OH proton. If peaks sharpen, it is aggregation/exchange, not decomposition.
    

Q: Is the primary alcohol stable to air? A: Generally, yes. However, pyridyl methanols can be prone to slow oxidation to the aldehyde or carboxylic acid if stored in solution for long periods. Store the neat solid at -20°C under Argon.

Q: Why is the yield lower than expected (e.g., <50%)? A: Check your aqueous layer pH. If you neutralized to pH 7, you likely lost significant product to the water layer. Ensure pH > 10. Also, check for "boron-complexation" if this was a Suzuki coupling step; boron species can chelate the pyridyl-alcohol motif.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-Amino-3-bromopyridine. Retrieved from [Link]

  • Chen, Y. N., et al. (2016).Discovery of SHP2 Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry.
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine/Amine pKa values). Retrieved from [Link]

Sources

Minimizing side reactions during (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the oxidation of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol . It is designed for researchers requiring high-fidelity conversion to the corresponding aldehyde while suppressing N-oxidation, over-oxidation, and halogen loss.

Ticket Subject: Minimizing Side Reactions for this compound Target Product: 3-Bromo-4-(piperidin-1-yl)picolinaldehyde Status: Active Support

Substrate Analysis & Reaction Strategy

Before initiating troubleshooting, it is critical to understand the electronic vulnerabilities of your substrate.

  • The Substrate: A 2-hydroxymethyl pyridine substituted with a bromine at C3 and a piperidine at C4.

  • The Conflict:

    • Electronic Push: The C4-piperidine is a strong electron donor (via resonance), making the pyridine ring and the piperidine nitrogen electron-rich. This significantly increases susceptibility to N-oxidation .

    • The Activation: The C2-alcohol is "benzylic-like" (pyridylic), meaning it is activated and oxidizes readily. However, the adjacent C3-Bromine provides steric bulk that can hinder bulky oxidants.

The Golden Rule: Avoid electrophilic oxygen transfer agents (e.g., mCPBA,


) which will attack the piperidine nitrogen faster than they oxidize the alcohol.

Troubleshooting & FAQs

Direct answers to common failure modes observed in the field.

Issue 1: "I am observing a highly polar byproduct on TLC/LCMS."

Diagnosis: This is likely the N-Oxide . Cause: The piperidine nitrogen is a tertiary amine and is highly nucleophilic. If you are using peracids, unbuffered Dess-Martin Periodinane (DMP), or harsh metal oxidants, the nitrogen is oxidizing before the alcohol. The Fix:

  • Switch Oxidant: Move to Activated Manganese Dioxide (

    
    ) . It is a radical-based surface oxidant that is highly selective for benzylic/pyridylic alcohols and generally ignores tertiary amines.
    
  • Buffer DMP: If you must use DMP, add 5–10 equivalents of

    
     to the reaction mixture to neutralize the acetic acid byproduct, which can protonate the amine and complicate workup, though 
    
    
    
    remains superior for this specific scaffold.
Issue 2: "The reaction stalls at 50% conversion with ."

Diagnosis: Deactivated or insufficient oxidant. Cause: Commercial


 varies wildly in activity. The surface becomes hydrated or reduced, rendering it inert.
The Fix: 
  • The "10x" Rule:

    
     reactions are heterogeneous surface reactions, not stoichiometric in the traditional sense. You must use 10–20 equivalents by weight  relative to the substrate.
    
  • Azeotropic Drying: If the reagent is old, reflux it in toluene with a Dean-Stark trap to remove water from the surface before use.

Issue 3: "I smell dimethyl sulfide (DMS) and see chlorinated byproducts."

Diagnosis: Swern Oxidation side reactions. Cause: If the Swern oxidation (DMSO/Oxalyl Chloride) is allowed to warm above -60°C before the addition of the base (Triethylamine/DIPEA), the intermediate chlorosulfonium salt can decompose or chlorinate the electron-rich pyridine ring. The Fix:

  • Temperature Discipline: Maintain internal temperature

    
     during the addition of the alcohol.
    
  • Alternative Activation: Use Parikh-Doering conditions (

    
     complex) at 
    
    
    
    to room temperature. It avoids the violent exotherms of Swern and is milder on the halogenated scaffold.
Issue 4: "My product streaks on silica gel during purification."

Diagnosis: Interaction between the basic piperidine/pyridine nitrogens and the acidic silanols on the silica. The Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexanes before loading your sample.

  • Eluent Modifier: Maintain 1% TEA or 1%

    
     in your mobile phase (e.g., DCM/MeOH/
    
    
    
    ) to ensure the amine remains deprotonated and elutes as a sharp band.

Comparative Oxidant Data

Select the methodology that fits your scale and constraints.

MethodSelectivity (Amine Tolerance)Risk of Over-OxidationScalabilityVerdict for this Substrate
Activated

High (Does not touch N)Low (Stops at Aldehyde)Medium (High solid waste)Recommended (Gold Standard)
Swern Medium (Requires low temp)LowHighAlternative (Strict control req.)
Parikh-Doering HighLowHighExcellent for Scale-up
DMP Medium (Acidic byproduct)LowLow (Expensive/Explosive)Use only with buffer
Jones/PCC Low (Acidic/Cr toxicity)High (Acid formation)LowAVOID

Optimized Experimental Protocols

Protocol A: Activated Oxidation (Primary Recommendation)

Best for small to mid-scale (mg to 10g) where filtration is manageable.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Addition: Add Activated

    
      (10–15 equivalents by weight). Note: Ensure the 
    
    
    
    is "Activated" grade (< 5 micron particle size).
  • Reaction: Stir vigorously at room temperature. Monitor by TLC/LCMS every hour.

    • Tip: If reaction is slow, heat to reflux (

      
      ), but room temp is usually sufficient for pyridylic alcohols.
      
  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM or 10% MeOH/DCM to recover adsorbed product.

  • Purification: Concentrate the filtrate. The crude is often pure enough for the next step. If not, flash chromatography (DCM/MeOH + 1%

    
    ).
    
Protocol B: Parikh-Doering Oxidation (Scale-Up Alternative)

Best for large scale (>10g) to avoid massive solid waste.

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DMSO (

    
    ) and DCM (1:1 ratio).
    
  • Base Addition: Add Triethylamine (

    
    ) and cool the mixture to 
    
    
    
    .
  • Activation: Add

    
     complex  (
    
    
    
    ) portion-wise over 15 minutes.
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench: Pour into ice-water. Extract with DCM (

    
    ).
    
  • Wash: Wash organics with water (

    
    ) to remove DMSO, then brine. Dry over 
    
    
    
    .

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while actively blocking the "Red Paths" (N-Oxidation and Acid formation).

OxidationPathways cluster_legend Pathway Key Start (3-Bromo-4-(piperidin-1-yl) pyridin-2-yl)methanol Aldehyde TARGET ALDEHYDE (3-Bromo-4-(piperidin-1-yl) picolinaldehyde) Start->Aldehyde MnO2 (DCM, RT) OR Parikh-Doering NOxide SIDE PRODUCT: N-Oxide Impurity Start->NOxide mCPBA / H2O2 (Electrophilic Attack) Acid SIDE PRODUCT: Carboxylic Acid Start->Acid Strong Oxidants Aldehyde->Acid Over-oxidation (Jones / KMnO4) key1 Green Arrow = Preferred Path key2 Red Dashed = Avoid (Side Reaction)

Caption: Mechanistic pathway showing the selectivity of


 (Green) vs. peracids (Red) which lead to N-oxide formation.

References

  • Manganese Dioxide Oxidation of Pyridylic Alcohols

    • Quesada, E., & Taylor, R. J. K. (2005).[1] "One-pot conversion of activated primary alcohols into terminal alkynes."[1] Tetrahedron Letters, 46(38), 6473-6476. (Demonstrates utility of

      
       for sensitive heterocyclic alcohols).
      
  • Parikh-Doering Oxidation (Mechanism & Utility)

    • Parikh, J. R., & Doering, W. v. E. (1967).[2] "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 89(21), 5505–5507.[2]

  • Preventing Side Reactions in Swern Oxidations

    • Omura, K., & Swern, D. (1978).[2] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660. (Details the temperature dependence to avoid chlorination side products).

  • General Guide to Oxidation of Pyridines

    • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Volume 2. (Context on N-oxide susceptibility).

Sources

Technical Support Center: Stability of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol . This document is structured to support researchers in preventing experimental failure due to the specific reactivity of 3-halo-2-hydroxymethylpyridine scaffolds.

Part 1: Executive Technical Summary

Is this compound stable under basic conditions? Answer: It depends heavily on the strength of the base and the temperature.

  • Mild Bases (e.g., NaHCO₃, K₂CO₃, dilute NaOH at 25°C): STABLE. The molecule is generally stable during standard aqueous workups. The electron-donating piperidine group at the C4 position deactivates the pyridine ring, reducing the rate of nucleophilic attack.

  • Strong Bases (e.g., NaH, tBuOK, LDA) or Heat: UNSTABLE. Under forcing conditions, the molecule undergoes intramolecular cyclization to form a furopyridine derivative. This is a dominant degradation pathway for 3-halo-2-hydroxymethylpyridines.

Part 2: Detailed Stability Matrix & Degradation Mechanism

Stability Matrix
ConditionStability RatingObserved OutcomeRecommendation
Mild Base (aq. Workup) (Sat. NaHCO₃, pH 8-9)High No significant degradation < 24h.Safe for standard extraction protocols. Keep cold (4°C).
Strong Base / Anhydrous (NaH, tBuOK in THF/DMF)Low Rapid cyclization to Furo[3,2-b]pyridine .Avoid unless synthesizing the cyclic derivative.
Nucleophilic Bases (Primary amines, Hydrazine)Moderate Potential displacement of Br (slow) or cyclization.Monitor by LCMS; C4-piperidine hinders intermolecular SnAr.
Oxidative Conditions (Air exposure, basic solution)Moderate Oxidation of primary alcohol to carboxylic acid.Store under Argon/Nitrogen.
The Primary Degradation Pathway: Intramolecular Cyclization

The most critical instability issue is the base-mediated transformation into a 7-(piperidin-1-yl)-2,3-dihydrofuro[3,2-b]pyridine . This occurs via a Williamson ether synthesis-type mechanism where the alkoxide (formed at C2-methanol) attacks the C3-position, displacing the bromide.

Why isn't it instant? The Piperidine group at C4 is a strong electron donor. By donating electron density into the pyridine ring (specifically increasing density at C3 and C5), it makes the C3-carbon less electrophilic. This significantly slows down the Nucleophilic Aromatic Substitution (SnAr) required for cyclization compared to an unsubstituted 3-bromo-pyridine.

Visualizing the Mechanism The following diagram illustrates the pathway from the stable alcohol to the cyclized byproduct.

G Start This compound (Stable Precursor) Base Base Treatment (Deprotonation) Start->Base + Base (e.g. NaH) Intermediate Alkoxide Intermediate (O-) Base->Intermediate - H+ TS Transition State (Intramolecular SnAr) Intermediate->TS Attack at C3-Br Note NOTE: C4-Piperidine donates e- to ring, slowing this step under mild conditions. Intermediate->Note Product 7-(piperidin-1-yl)-2,3-dihydrofuro[3,2-b]pyridine (Cyclized Byproduct) TS->Product Loss of Br-

Caption: Figure 1. Base-mediated intramolecular cyclization pathway. The proximity of the C2-alkoxide to the C3-bromide facilitates ring closure under forcing conditions.

Part 3: Troubleshooting & Handling FAQs

Q1: I observe a new, less polar spot on TLC after rotary evaporation with basic water. What happened?

Diagnosis: You likely formed the furo[3,2-b]pyridine derivative.[1][2] Cause: Heating a basic solution (even mild base like carbonate) during rotary evaporation can provide enough energy to overcome the activation barrier for cyclization. Solution:

  • Neutralize first: Always adjust the pH of your aqueous layer to ~7.0–7.5 before extensive concentration or heating.

  • Keep it Cold: Perform extractions with ice-cold buffers.

  • Verification: The cyclized product will lack the broad O-H stretch in IR (~3300 cm⁻¹) and will show a distinct shift in the aromatic proton signals in NMR due to the rigidified bicyclic system.

Q2: Can I use this molecule in a Suzuki coupling reaction with a basic carbonate buffer?

Answer: Yes, but with caution. Standard Suzuki conditions (e.g., K₂CO₃/Dioxane/Water at 80°C) present a risk.

  • Risk: The base + heat can trigger cyclization before the cross-coupling occurs.

  • Optimization: Use a weaker base (e.g., K₃PO₄ or NaHCO₃) or lower temperature .

  • Alternative: Protect the alcohol (e.g., as a THP ether or TBS ether) before the coupling reaction. This eliminates the nucleophilic alkoxide and completely prevents cyclization.

Q3: How should I store the solid material?

Protocol:

  • Atmosphere: Store under Argon or Nitrogen. (Prevents oxidation of the primary alcohol to carboxylic acid).

  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Container: Amber glass (protects from light-induced debromination, though rare).

  • pH: Ensure the solid is free of residual base from purification. Lyophilization from a slightly acidic buffer (e.g., dilute acetic acid/water) can help if the compound is basic enough to form a salt, but generally, a neutral free base is preferred.

Q4: I need to alkylate the piperidine nitrogen. Will the alcohol interfere?

Technical Correction: The piperidine nitrogen is a tertiary amine (connected to the pyridine ring). It is not nucleophilic enough for standard alkylation and has no proton to lose. If you meant reacting the alcohol, proceed with standard bases (NaH) only if you intend to trap the alkoxide immediately with an electrophile (e.g., MeI) to form an ether. If the electrophile is slow, the intramolecular cyclization will compete.

Part 4: Experimental Protocols

Protocol A: Safe Aqueous Workup (Minimizing Cyclization)

Use this protocol to isolate the intact alcohol.

  • Quench: Cool the reaction mixture to 0°C.

  • Neutralize: Carefully adjust pH to 7.0–8.0 using 1M HCl or Sat. NH₄Cl. Do not overshoot to acidic pH if your product is acid-sensitive (though pyridines are generally acid-stable).

  • Extract: Extract immediately with DCM or EtOAc.

  • Wash: Wash combined organics with Brine (not basic water).

  • Dry: Dry over Na₂SO₄ (Sodium Sulfate is neutral; avoid K₂CO₃ as a drying agent).

  • Concentrate: Rotary evaporate at bath temperature < 35°C .

Protocol B: Intentional Cyclization (Synthesis of Furo-pyridine)

Use this protocol if the cyclized byproduct is actually your target.

  • Solvent: Anhydrous DMF or THF.

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium tert-butoxide (tBuOK).

  • Procedure:

    • Dissolve substrate in solvent (0.1 M).

    • Add base at 0°C.

    • Warm to 60–80°C and stir for 2–4 hours.

  • Monitoring: Watch for the disappearance of the starting material and the appearance of a higher Rf spot (non-polar).

  • Workup: Quench with water, extract, and purify.[3][4][5]

Part 5: References & Grounding

The stability and reactivity profile described above is grounded in the established chemistry of 3-halo-pyridine-2-methanols and their well-documented transformation into furopyridines.

  • Synthesis of Furo[3,2-b]pyridine via Intramolecular Cyclization:

    • Mechanism:[4] Base-mediated displacement of 3-halo substituents by 2-hydroxymethyl groups is a standard route to furopyridines.

    • Source: BenchChem Technical Guide on Furo[3,2-b]pyridine Synthesis.

  • Reactivity of 3-Bromopyridines with Alkoxides:

    • Insight: Reaction of 3-bromopyridine with alkoxides often proceeds via a 3,4-pyridyne intermediate or direct SnAr depending on conditions, leading to etherification or cyclization.

    • Source: RSC Publishing, "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines".

    • URL:[Link]

  • Related Scaffold Stability (3-Bromo-4-piperidinylpyridines):

    • Context: Analogous molecules are used as intermediates for CH24H inhibitors, where the piperidine ring remains stable, but the halogen is utilized for cross-coupling.

    • Source: ACS Publications, "Discovery of Novel 3-Piperidinyl Pyridine Derivatives".

    • URL:[Link]

  • General Chemical Properties:

    • Data: Physical properties and safety data for 3-bromo-4-(piperidin-1-yl)pyridine derivatives.

    • Source: BLD Pharm Product Data.[6][7]

Sources

Technical Support Center: Purification of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Quick Assessment

Is this your problem? You have performed a nucleophilic aromatic substitution (


) to install a piperidine ring onto a 4-chloropyridine or 4-fluoropyridine scaffold. Despite rotary evaporation, proton NMR (

NMR) shows persistent aliphatic multiplets that do not belong to your target molecule.

The Spectral Signature of Piperidine Impurity:

  • 
     ~1.5 - 1.7 ppm (Multiplet):  6H (C3, C4, C5 protons of free piperidine).
    
  • 
     ~2.7 - 2.9 ppm (Multiplet):  4H (C2, C6 protons adjacent to nitrogen).
    
  • Visual Cue: The product may appear as a "wet" oil or sticky gum instead of a discrete solid, as piperidine acts as a solvent/plasticizer.

The Core Challenge: Basicity & Solubility

To remove piperidine effectively, you must exploit the difference in basicity (


) between the impurity and your target.
ComponentStructure TypeEstimated

(Conj. Acid)
Behavior at pH 9.0
Piperidine (Impurity) Secondary Aliphatic Amine11.22 >99% Protonated (Water Soluble)
Target Molecule 3-Bromo-4-aminopyridine deriv.~6.5 - 7.5 *>95% Neutral (Organic Soluble)

*Note: While 4-aminopyridine is highly basic (


 9.1), the ortho-bromine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the pyridine nitrogen.

Solution Protocols

Protocol A: The "pH Switch" Extraction (Recommended)

This method is the most robust because it relies on thermodynamics. By buffering the aqueous layer to pH 8.5–9.0, you force the piperidine to remain protonated (cationic/water-soluble) while the target molecule becomes neutral (lipophilic/organic-soluble).

Reagents:

  • Phosphate Buffer (0.5 M, pH 8.5) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in EtOAc (preferred over DCM for better phase separation with basic buffers). Use ~10 mL solvent per gram of crude.

  • The Critical Wash: Wash the organic layer 3 times with Phosphate Buffer (pH 8.5) or Sat.

    
     .
    
    • Mechanism:[1] At pH 8.5, Piperidine (

      
       11.2) exists as 
      
      
      
      . The partition coefficient (
      
      
      ) shifts dramatically toward the aqueous phase.
  • Polishing: Wash the organic layer once with Brine to remove trapped water.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Why not use strong acid (HCl)? If you use 1M HCl (pH < 1), both the piperidine and your target (pyridine nitrogen) will protonate and extract into the water. You would lose your product.

Protocol B: Azeotropic Removal (For Trace Impurities)

If the impurity level is low (<5 mol%), physical removal via azeotropic distillation is "greener" and faster than extraction.

Logic: Piperidine forms a positive azeotrope with water (bp 92.8°C) and ethanol. It does not form a strong azeotrope with toluene, but toluene co-evaporation helps mechanically entrain volatile amines.

Step-by-Step:

  • Dissolve the residue in Toluene (or Ethanol).

  • Concentrate on a rotary evaporator with the bath set to 50–60°C .

  • Repeat this process 3 times.

  • Finally, keep the flask under high vacuum (<1 mbar) at 50°C for 2 hours.

Troubleshooting Decision Matrix

PurificationLogic Start Start: Crude Material (Contains Piperidine) Check Check Impurity Level (1H NMR) Start->Check High High Level (>10%) Check->High Major Impurity Low Trace Level (<5%) Check->Low Minor Impurity Extraction Protocol A: pH 8.5 Buffer Wash (Separates by pKa) High->Extraction Azeotrope Protocol B: Azeotropic Distillation (Toluene/EtOH) Low->Azeotrope Success Check NMR: Clean? Azeotrope->Success Extraction->Success Success->Extraction No (Persistent) Done Proceed to Next Step Success->Done Yes

Caption: Decision flow for selecting the optimal purification method based on impurity load.

Frequently Asked Questions (FAQs)

Q1: I tried chromatography (Silica Gel), but the piperidine streaked and contaminated my fractions. Why? A: Piperidine is a strong base and interacts strongly with the acidic silanols on the silica surface, causing "tailing."

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1). The mobile phase base saturates the silica sites, allowing the piperidine (and your basic target) to elute as sharp bands. Note: Piperidine often elutes very early or very late depending on the modifier; usually, it is washed out easily with polar solvents.
    

Q2: Can I use an isocyanate scavenger resin? A: Proceed with Caution. While isocyanate resins (e.g., PS-Isocyanate) are excellent for removing secondary amines (piperidine) while leaving tertiary amines (your target's pyridine N) alone, your target molecule contains a primary alcohol (-(CH2)OH). The isocyanate will react with the alcohol to form a carbamate, destroying your product. Use Protocol A instead.

Q3: My yield is low after the buffer wash. Did I extract my product? A: It is possible if your target is more basic than estimated.

  • Test: Take the aqueous waste layer (pH 8.5). Adjust the pH to 12 (using NaOH) and extract with EtOAc. Check this new organic layer by TLC/NMR. If your product is there, your compound's

    
     is higher than 8. In this case, use Protocol B (Azeotrope)  or switch to a Brine wash only  (pH ~7).
    

References

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[2]

  • Lide, D. R. (Ed.).[3] (2005).[4] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Properties of Piperidine and Pyridine derivatives).

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

This document provides a detailed operational and safety guide for the handling and disposal of this compound. Given the absence of specific toxicological data for this compound, this protocol is synthesized from the known hazards of its constituent chemical moieties: a brominated pyridine core and a piperidine substituent. This guide is founded on the principle of assuming a high degree of hazard and implementing robust protective measures.

Hazard Identification: A Structurally-Informed Risk Assessment

The chemical structure of this compound necessitates a cautious approach. The primary hazards are derived from its two key components:

  • Piperidine Derivatives: Piperidine and its analogues are known to be toxic and corrosive.[1] They can cause severe skin burns and eye damage.[1] Direct contact, ingestion, and inhalation of related compounds should be strictly avoided.[2][3]

  • Halogenated Pyridines: Brominated and other halogenated pyridines are recognized as irritants to the skin, eyes, and respiratory tract.[4][5][6] Chronic exposure to pyridine compounds can lead to potential damage to the liver, kidneys, and central nervous system.[7][8]

Based on this analysis, this compound should be handled as a hazardous substance with potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon absorption.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required equipment, grounded in established safety standards for handling hazardous chemical components.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, used in combination with a full-face shield.[2][3]Provides robust protection against splashes, aerosols, and airborne particles. A face shield offers a secondary barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2]Prevents direct skin contact and chemical absorption. It is critical to check glove integrity before each use and to remove them carefully to avoid skin contamination.[5]
Body Protection A laboratory coat or a chemical-resistant apron worn over personal clothing.[2]Protects against contamination of personal clothing and minimizes skin exposure from accidental spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[2][4]

Operational Plan: From Receipt to Reaction

Proper handling procedures are essential to minimize exposure risk and maintain compound integrity. All operations must be conducted within a certified chemical fume hood.[2][9]

Engineering Controls
  • Primary Containment: All manipulations, including weighing, transferring, and preparing solutions, must be performed within a properly functioning chemical fume hood.[9]

  • Emergency Facilities: A fully stocked and operational eyewash station and safety shower must be immediately accessible in the work area.[3][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Use spark-proof tools for all transfers.[9][10]

    • If the compound is a solid, carefully weigh it onto a tared weigh paper or into a suitable container within the fume hood to avoid generating dust.

    • If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.

  • Dissolution: Add solvent to the compound slowly to avoid splashing. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling:

    • Securely cap all containers containing the compound.[5][6]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Thoroughly wash hands and forearms with soap and water after removing gloves.[5][11]

Emergency Procedures: Spill and Exposure
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Spill Containment:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[9]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9][10]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Visualization of Safety Workflow

The following diagram illustrates the procedural logic for safely handling this compound.

G cluster_prep 1. Pre-Operational Assessment cluster_controls 2. Exposure Control Implementation cluster_ppe_details PPE Specification cluster_handling 3. Safe Handling Protocol cluster_disposal 4. Waste Management A Identify Hazards: - Brominated Pyridine (Irritant) - Piperidine Derivative (Toxic, Corrosive) B Engineering Controls: - Chemical Fume Hood - Eyewash & Safety Shower A->B C Select Personal Protective Equipment (PPE) D Execute Task in Fume Hood: Weighing, Transfer, Reaction B->D PPE_Table Eye/Face Face Shield & Goggles Hands Nitrile/Neoprene Gloves Body Lab Coat Respiratory NIOSH Respirator (if needed) C->PPE_Table E Emergency Readiness: Spill Kit & First Aid Plan F Segregate Waste: - Halogenated Organic Solvents - Contaminated Solids (PPE, paper) D->F G Dispose via Licensed Facility F->G

Sources

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